1-(furan-2-carbonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Description
1-(furan-2-carbonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15(16-6-3-2-4-7-16)14-19-24-25-22(30-19)23-20(27)17-9-11-26(12-10-17)21(28)18-8-5-13-29-18/h2-8,13,15,17H,9-12,14H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCVXAXHLYVGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the furan-2-carbonyl and thiadiazole intermediates. These intermediates are then coupled with a piperidine derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiadiazole rings may play a role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other furan and thiadiazole derivatives, such as furan-2-carboxylic acid and 1,3,4-thiadiazole-2-amine. Compared to these compounds, 1-(furan-2-carbonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to its combination of functional groups and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
